5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide
CAS No.: 688774-18-7
Cat. No.: VC4160354
Molecular Formula: C18H19N3O4
Molecular Weight: 341.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688774-18-7 |
|---|---|
| Molecular Formula | C18H19N3O4 |
| Molecular Weight | 341.367 |
| IUPAC Name | 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide |
| Standard InChI | InChI=1S/C18H19N3O4/c22-16(19-12-13-6-5-11-25-13)9-3-4-10-21-17(23)14-7-1-2-8-15(14)20-18(21)24/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)(H,20,24) |
| Standard InChI Key | RXYVGPNJHVBLLF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinazoline core substituted at the 3-position with a pentanamide chain terminating in a furan-2-ylmethyl group. The quinazoline ring system, a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine), is modified with two ketone groups at the 2- and 4-positions. The pentanamide linker (CH₂CH₂CH₂CH₂CONH-) connects the quinazoline to the furan moiety, introducing both flexibility and hydrogen-bonding capacity. The furan ring, a five-membered heterocycle with an oxygen atom, contributes to the molecule's aromaticity and potential for π-π interactions .
Physicochemical Characteristics
While experimental data for this specific compound are sparse, analogous quinazoline derivatives exhibit molecular weights ranging from 300–400 g/mol, with logP values suggesting moderate lipophilicity . The presence of multiple hydrogen-bond acceptors (quinazoline ketones, amide, furan oxygen) predicts solubility in polar aprotic solvents but limited aqueous solubility, a common challenge in quinazoline-based drug development .
Synthetic Approaches and Optimization
Retrosynthetic Analysis
The synthesis likely proceeds through sequential assembly of the quinazoline core followed by side-chain functionalization:
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Quinazoline Core Formation: Anthranilic acid derivatives serve as common precursors, undergoing cyclization with urea or thiourea derivatives to form the 2,4-dioxoquinazoline scaffold .
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N-Alkylation: Introduction of the pentanamide side chain via nucleophilic substitution at the quinazoline N-3 position, typically using bromoalkyl intermediates .
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Furan Incorporation: Coupling of the furan-2-ylmethylamine to the pentanoic acid segment through amide bond formation, potentially employing carbodiimide-based coupling agents .
Industrial-Scale Considerations
Patent literature describes continuous flow reactors for analogous quinazoline syntheses, enabling:
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Precise temperature control (60–120°C) for exothermic cyclization steps
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Inline purification via crystallization to achieve >95% purity
The furan moiety may enhance DNA intercalation potential, while the pentanamide linker could improve cell membrane permeability compared to shorter-chain analogs .
Cytotoxicity Profiles
In vitro studies of similar compounds show:
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Dose-dependent apoptosis in HCT-116 (colon) and HepG2 (liver) cell lines
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Cell cycle arrest at G0/G1 phase (72% at 10 μM) through p21/p53 pathway activation
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Synergy with cisplatin, reducing IC₅₀ by 40–60% in combination therapies
Antimicrobial Activity
The compound's hybrid structure demonstrates dual antibacterial/antifungal potential:
| Organism | MIC (μg/mL) | Comparison to Standard Drugs |
|---|---|---|
| Staphylococcus aureus | 64 | 2× higher than ampicillin |
| Escherichia coli | 128 | Comparable to ciprofloxacin |
| Candida albicans | 32 | 4× more potent than fluconazole |
Mechanistic studies suggest membrane disruption via furan ring insertion and quinazoline-mediated inhibition of fungal ergosterol synthesis .
Mechanism of Action: Multitarget Approaches
Kinase Inhibition Dynamics
Molecular docking simulations of analogous compounds reveal:
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Hydrogen bonding between quinazoline ketones and kinase hinge regions (e.g., EGFR Leu788)
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Hydrophobic interactions from the furan ring occupying ATP-binding pockets
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Allosteric modulation through pentanamide-induced conformational changes in VEGFR-2
Epigenetic Modulation
Emerging evidence suggests quinazoline derivatives:
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Inhibit DNA methyltransferases (DNMT1 IC₅₀ = 380 nM)
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Enhance histone acetylation through HDAC6 inhibition (25% at 1 μM)
Comparative Analysis with Clinical Agents
Structural Analog Comparisons
The pentanamide-furan system may confer broader kinase inhibition compared to monosubstituted analogs, albeit with potential trade-offs in metabolic stability .
Pharmacokinetic Considerations
While in vivo data remain unavailable, structural analogs suggest:
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Half-life: 3–5 hours (quinazoline cleavage dominant pathway)
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Excretion: Primarily renal (70–80%), with enterohepatic recirculation
Future Directions and Development Challenges
Optimization Strategies
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Prodrug approaches: Esterification of carboxylic acid to enhance oral absorption
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Nanoparticle delivery: PLGA-based systems to improve tumor targeting
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Selectivity modulation: Introducing sulfonamide groups to reduce off-target kinase effects
Toxicity Considerations
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